molecular formula C13H11ClN2O2 B1451911 3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine CAS No. 1154334-87-8

3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine

Cat. No.: B1451911
CAS No.: 1154334-87-8
M. Wt: 262.69 g/mol
InChI Key: PCZHNBRWOOSOCI-UHFFFAOYSA-N
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Description

“3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine” is a chemical compound with the molecular formula C13H11ClN2O2 . It is used in scientific research for its diverse applications.


Molecular Structure Analysis

The molecular structure of this compound includes a pyridazine ring attached to a 3,4-dihydro-2H-1,5-benzodioxepin ring . The molecular weight is 262.69 .

Scientific Research Applications

Imidazo[1,2-b]Pyridazines Synthesis
Imidazo[1,2-b]pyridazines, closely related to 3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine, have been extensively studied for their synthesis and selective interaction with central and mitochondrial benzodiazepine receptors. The selectivity of these compounds, particularly for mitochondrial receptors, highlights their potential in targeted drug design and interaction studies. 3-acylaminomethyl derivatives of imidazo[1,2-b]pyridazines, with various substitutions, have shown strong and selective binding to peripheral-type benzodiazepine receptors, indicating their significance in medicinal chemistry and receptor studies (Barlin, Davies, & Harrison, 1997).

Structural and Energy Analysis
The synthesis and structural elucidation of pyridazine analogs, such as 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, demonstrate the complexity and pharmaceutical importance of these compounds. Through meticulous synthesis processes, XRD techniques, and density functional theory calculations, researchers have analyzed the crystalline structure, intermolecular interactions, and energy frameworks of these compounds, providing insights into their stability, reactivity, and potential pharmaceutical applications (Sallam et al., 2021).

Biochemical Analysis

Biochemical Properties

3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to interact with enzymes such as carbonic anhydrase and various kinases, influencing their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function. Additionally, this compound can form complexes with proteins, affecting their stability and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. It can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic function. At high doses, it can exhibit toxic effects, including enzyme inhibition, disruption of cellular processes, and adverse physiological responses. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and detoxification. This compound can also affect the levels of various metabolites by modulating the activity of metabolic enzymes. These interactions can lead to changes in metabolic flux and the accumulation of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters and can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by its affinity for different cell types and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-13-5-3-10(15-16-13)9-2-4-11-12(8-9)18-7-1-6-17-11/h2-5,8H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZHNBRWOOSOCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=NN=C(C=C3)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.